molecular formula C6H6F3N3S B2871347 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine CAS No. 1140917-14-1

5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine

Cat. No. B2871347
CAS RN: 1140917-14-1
M. Wt: 209.19
InChI Key: AMHUABXWQISYMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine” has been reported in the literature. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents has been used to introduce strained rings on a large panel of primary and secondary alkyl iodides .

Future Directions

The future directions for research on “5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, 1,3,4-thiadiazole derivatives have been studied for their diverse biological activity, including anticancer properties . Therefore, “5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine” and similar compounds could be of interest in medicinal chemistry and drug discovery.

properties

IUPAC Name

5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3S/c7-6(8,9)5(1-2-5)3-11-12-4(10)13-3/h1-2H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHUABXWQISYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NN=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine

CAS RN

1140917-14-1
Record name 5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(trifluoromethyl)cyclopropanecarboxylic acid (1 g, 6.5 mmol) and thiosemicarbazide (0.6 g, 6.5 mmol) in dioxane (8 mL) was heated to 90° C. To the hot reaction mixture was added phosphorus oxychloride (0.6 mL, 6.5 mmol). The reaction mixture was stirred at 90° C. for 16 h. The reaction mixture was then cooled, diluted with ethyl acetate (10 mL) and quenched with saturated NaHCO3 (10 mL). The aqueous layer was extracted with ethyl acetate (2×10 mL). The combined organic extracts were washed with water (15 mL), dried (Na2SO4), filtered and concentrated. The residue was triturated in hot hexanes to afford 0.5 g (37%) of the title compound. LC/MS (ESI+) m/z 210 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
37%

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